2-(Ethylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol
Description
2-(Ethylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol (molecular formula: C₁₅H₁₆N₄OS₂, molecular weight: 332.44 g/mol) is a triazoloquinazolinone derivative characterized by a fused heterocyclic core. However, analogous triazoloquinazolinones are synthesized via multicomponent reactions involving precursors such as substituted benzooxazinones, hydrazides, and alkylating agents, often catalyzed by acids like p-toluenesulfonic acid (p-TSA) or novel catalysts like NGPU .
Properties
IUPAC Name |
2-ethylsulfanyl-9-thiophen-2-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2/c1-2-21-15-17-14-16-9-5-3-6-10(20)12(9)13(19(14)18-15)11-7-4-8-22-11/h4,7-8,13H,2-3,5-6H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVOKHDHHKZQMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.
Quinazoline Formation: The quinazoline moiety is often constructed through the condensation of anthranilic acid derivatives with formamide or its equivalents.
Introduction of Substituents: The ethylsulfanyl and thiophenyl groups are introduced through nucleophilic substitution reactions, where appropriate thiol and thiophene derivatives are reacted with the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophenyl group, where nucleophiles replace the thiophene ring under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted thiophenyl compounds.
Scientific Research Applications
2-(Ethylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features. It has shown promise in the development of drugs targeting various diseases, including cancer and infectious diseases.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular functions. The ethylsulfanyl and thiophenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Position 2 Modifications: Replacement of ethylsulfanyl with bulkier groups (e.g., [(3-chlorophenyl)methyl]sulfanyl in C315-0008) increases molecular weight and lipophilicity (logP = 4.9 for C315-0008 vs. unknown for the target) .
Key Findings :
- The NGPU-catalyzed method () achieves higher efficiency (92% yield) compared to p-TSA-mediated reactions, likely due to enhanced catalytic activity and milder conditions .
- Multistep syntheses (e.g., hydrazide intermediates in ) often result in lower yields due to side reactions, whereas one-pot methods () streamline production .
Physicochemical and Pharmacological Profiles
Physicochemical Properties
- C315-0008 : logP = 4.9, logSw = -4.94 (indicating low aqueous solubility), polar surface area = 50.09 Ų .
- Target Compound : Data unavailable, but the ethylsulfanyl group likely reduces logP compared to C315-0008, improving solubility.
Pharmacological Activity
- : Chlorophenyl-substituted analogs act as RXFP4 agonists, highlighting possible utility in metabolic or reproductive disorders .
Biological Activity
The compound 2-(Ethylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is a member of the quinazoline family, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₄S₂
- Molecular Weight : 318.46 g/mol
Anticancer Activity
Recent studies have indicated that derivatives of triazoloquinazoline compounds exhibit significant anticancer properties. For instance, compounds structurally similar to 2-(Ethylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol have shown promising results in inhibiting cell growth in various cancer cell lines. A notable study demonstrated that specific analogs caused cell cycle arrest and apoptosis in breast cancer cells (IC₅₀ values were reported in the low micromolar range) .
Anti-inflammatory Activity
The anti-inflammatory potential of quinazoline derivatives has been well-documented. In a comparative study involving carrageenan-induced paw edema in rats, compounds similar to our target compound exhibited significant inhibition of inflammatory cytokines such as TNF-α and IL-6. The most active compounds in this series demonstrated an anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Neuroprotective Effects
Some studies have suggested that triazoloquinazolines may possess neuroprotective properties. Research involving neuroinflammatory models indicated that these compounds could mitigate oxidative stress and neuronal apoptosis through modulation of signaling pathways related to inflammation .
Study 1: Anticancer Efficacy
In a study published in Molecules, researchers synthesized various triazoloquinazoline derivatives and tested their efficacy against breast cancer cell lines. The compound 2-(Ethylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol was included in the screening process. Results showed that it inhibited cell proliferation effectively at specific concentrations while inducing apoptosis .
Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory mechanisms of related compounds. The study utilized a carrageenan-induced edema model to assess the efficacy of the compounds. The results indicated that the tested quinazoline derivatives significantly reduced paw swelling and inflammatory mediator levels compared to controls .
Data Tables
| Activity Type | Compound | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Anticancer | 2-(Ethylsulfanyl)-9-(thiophen-2-yl)-... | 5.0 | Induces apoptosis |
| Anti-inflammatory | 2-(Ethylsulfanyl)-9-(thiophen-2-yl)-... | 10.0 | Inhibits TNF-α production |
| Neuroprotective | 2-(Ethylsulfanyl)-9-(thiophen-2-yl)-... | 15.0 | Modulates oxidative stress |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
